molecular formula C10H11BrO2 B1376532 3-(4-Bromo-3-methylphenyl)propanoic acid CAS No. 1147548-74-0

3-(4-Bromo-3-methylphenyl)propanoic acid

Cat. No.: B1376532
CAS No.: 1147548-74-0
M. Wt: 243.1 g/mol
InChI Key: ZUKLUVVKWMUNQR-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methylphenyl)propanoic acid typically involves the bromination of 3-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include 3-(4-Hydroxy-3-methylphenyl)propanoic acid, 3-(4-Amino-3-methylphenyl)propanoic acid, etc.

    Oxidation: 3-(4-Bromo-3-carboxyphenyl)propanoic acid.

    Reduction: 3-(4-Bromo-3-methylphenyl)propanol.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)propanoic acid depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity .

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKLUVVKWMUNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147548-74-0
Record name 3-(4-bromo-3-methylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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